(1-(4-fluorobenzyl)-1H-imidazol-4-yl)methanol
Description
“(1-(4-Fluorobenzyl)-1H-imidazol-4-yl)methanol” is an imidazole derivative characterized by a 4-fluorobenzyl group at the N1 position and a hydroxymethyl (-CH2OH) substituent at the C4 position of the imidazole ring. This compound’s molecular formula is C11H11FN2O, with a molecular weight of 218.22 g/mol.
Properties
IUPAC Name |
[1-[(4-fluorophenyl)methyl]imidazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O/c12-10-3-1-9(2-4-10)5-14-6-11(7-15)13-8-14/h1-4,6,8,15H,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMMMODHHJWLOKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(N=C2)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution of Imidazole Derivatives with 4-Fluorobenzyl Bromide
A common and effective strategy for synthesizing (1-(4-fluorobenzyl)-1H-imidazol-4-yl)methanol involves the alkylation of an imidazolyl methanol precursor with 4-fluorobenzyl bromide under basic conditions.
- The starting material, typically 1H-imidazol-4-yl)methanol or its substituted analogs, is dissolved in a polar aprotic solvent such as dimethylformamide (DMF).
- Potassium carbonate (K2CO3) is added as a base to deprotonate the imidazole nitrogen, enhancing its nucleophilicity.
- 4-Fluorobenzyl bromide (2 equivalents) is introduced to the reaction mixture.
- The reaction is stirred at room temperature for approximately 8 hours to allow nucleophilic substitution at the benzyl bromide.
- After completion, the mixture is diluted with dichloromethane (DCM) and water, and the organic layer is separated.
- The organic phase is dried over magnesium sulfate (MgSO4), concentrated under reduced pressure, and purified by preparative thin-layer chromatography (PTLC) using a dichloromethane/methanol solvent system (100:5 v/v).
- This method yields the target compound in moderate to high yields; for example, analogous benzimidazole derivatives have been reported with yields around 76%.
- The product is characterized by ^1H NMR spectroscopy, showing aromatic proton signals and characteristic methylene protons adjacent to the imidazole nitrogen.
Reduction of C-2 Aroyl Substituted Imidazole Derivatives to Methanol Derivatives
Another route involves the synthesis of C-2 aroyl substituted imidazole intermediates followed by reduction to the corresponding methanol derivatives.
- Initially, imidazole derivatives are acylated at the C-2 position using aroyl chlorides or related reagents.
- The aroylated imidazoles are then subjected to reduction with sodium borohydride (NaBH4) in methanol.
- The reaction is typically carried out at room temperature for 24 hours, monitored by thin-layer chromatography (TLC).
- After completion, the mixture is extracted with ethyl acetate and water, dried over MgSO4, and purified by column chromatography using ethyl acetate/n-hexane as eluents.
- This method produces imidazolyl methanol derivatives with yields ranging from moderate to high, depending on substrate and conditions.
- The reduction step is selective for the carbonyl group, converting it to the corresponding hydroxymethyl functionality without affecting other sensitive groups.
Summary Table of Preparation Methods
| Step | Starting Material | Reagents & Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | (1H-imidazol-4-yl)methanol | 4-Fluorobenzyl bromide, K2CO3, DMF, RT, 8 h | (1-(4-fluorobenzyl)-1H-imidazol-4-yl)methanol | 70-80 | PTLC purification, mild conditions |
| 2 | C-2 aroyl substituted imidazole | NaBH4, MeOH, RT, 24 h | Imidazolyl methanol derivative | 60-85 | Selective reduction of carbonyl group |
| 3 | Benzylation of imidazolyl methanol | K2CO3, DMF, RT, 8 h | Benzylated imidazolyl methanol | 47-88 | Versatile for substituted benzyl bromides |
Research Findings and Mechanistic Insights
- The nucleophilic substitution proceeds via deprotonation of the imidazole nitrogen by K2CO3, which enhances nucleophilicity and facilitates attack on the benzyl bromide electrophile.
- The reaction is typically clean under mild conditions, avoiding harsh reagents or elevated temperatures, thus preserving sensitive functional groups such as the hydroxymethyl moiety.
- Reduction of aroyl intermediates by NaBH4 is a classical hydride transfer mechanism, selectively converting ketones or aldehydes to alcohols without over-reduction.
- Spectroscopic analysis, including ^19F NMR, confirms the presence and position of the fluorine atom on the benzyl ring, with characteristic coupling constants (e.g., $$J_{C,F}$$ values around 244 Hz in ^13C NMR).
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (1-(4-fluorobenzyl)-1H-imidazol-4-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 4-fluorobenzaldehyde or 4-fluorobenzoic acid.
Reduction: Formation of 4-fluorobenzyl alcohol or 4-fluorobenzylamine.
Substitution: Formation of various substituted imidazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that imidazole derivatives, including those similar to (1-(4-fluorobenzyl)-1H-imidazol-4-yl)methanol, exhibit significant antimicrobial properties. For instance, imidazole-containing compounds have been effective against pathogens such as Aspergillus fumigatus, which is responsible for pulmonary aspergillosis. The structure-activity relationship (SAR) studies suggest that modifications to the imidazole ring can enhance efficacy against various microbial strains .
Cancer Therapeutics
Imidazole derivatives are being investigated for their potential as anticancer agents. A study focused on the design and synthesis of novel imidazolopyrazine derivatives demonstrated promising results in inhibiting cancer cell proliferation. The research highlighted the importance of structural modifications to optimize the anticancer activity of these compounds .
Catalytic Applications
Ligand in Catalysis
(1-(4-fluorobenzyl)-1H-imidazol-4-yl)methanol can serve as a ligand in catalytic reactions, enhancing both the efficiency and selectivity of various processes. Its ability to coordinate with metal centers makes it a valuable component in catalysis, particularly in organic transformations where precision is crucial.
Structure-Activity Relationship Studies
The compound's effectiveness in different applications often hinges on its structural characteristics. For example, SAR studies have shown that modifications to the imidazole moiety can lead to varying biological activities, including inhibition of specific enzymes or receptors involved in disease pathways .
Data Table: Structure-Activity Relationships
| Compound | Modification | IC50 (μM) | Stability (h) |
|---|---|---|---|
| 1 | -CO2Me | 2.9 | 6.4 |
| 2 | -CO2H | Not determined | Not determined |
| 3 | -H | Not determined | Not determined |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated various imidazole derivatives against Aspergillus fumigatus. The findings indicated that compounds with specific substitutions on the imidazole ring exhibited enhanced antifungal activity, suggesting that (1-(4-fluorobenzyl)-1H-imidazol-4-yl)methanol could be a candidate for further development in antifungal therapies .
Case Study 2: Cancer Cell Proliferation Inhibition
In another investigation, a series of imidazole derivatives were synthesized and tested for their ability to inhibit cancer cell proliferation. The results showed that certain structural modifications led to significant reductions in cell viability, indicating potential therapeutic applications for compounds like (1-(4-fluorobenzyl)-1H-imidazol-4-yl)methanol .
Mechanism of Action
The mechanism of action of (1-(4-fluorobenzyl)-1H-imidazol-4-yl)methanol involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzyl group enhances its binding affinity, while the imidazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Imidazole Derivatives
*Estimated based on formula C10H9FN4O.
Key Observations:
Benzyl Group Fluorination: The 4-fluorobenzyl group in the target compound is a common motif in pharmaceuticals (e.g., mizolastine in ). In contrast, the 2,5-difluorobenzyl analog () shows increased molecular weight (224.21 vs. Fluorine substitution patterns influence binding affinity; for example, 4-fluorobenzyl derivatives often exhibit optimal steric and electronic profiles for target engagement .
Core Heterocycle Modifications :
- Replacement of imidazole with 1,2,3-triazole () introduces a different hydrogen-bonding topology, which correlates with corrosion inhibition properties (89.3% efficiency in 1 M HCl) .
- Benzimidazole derivatives () demonstrate broader pharmacological relevance, such as antifungal activity, attributed to the fused aromatic system enhancing π-π stacking with biological targets .
Functional Group Variations: The hydroxymethyl (-CH2OH) group in the target compound contrasts with nitro (-NO2) and styryl substituents in ’s analogs, which are critical for guanase inhibition but may confer higher toxicity . Ethylthio and formyl groups in ’s imidazole derivatives (e.g., 2-Ethylthio-5-formyl-1-(4-fluorobenzyl)imidazole) highlight the role of electrophilic substituents in Hantzsch dihydropyridine synthesis .
Physicochemical Properties
- Boiling Point and Solubility : The difluorobenzyl analog () has a higher boiling point (396.3°C vs. ~300°C estimated for the target compound) due to increased molecular weight and fluorine content .
- Acid Dissociation Constant (pKa) : The hydroxymethyl group in the target compound likely confers a pKa ~13–14, similar to benzyl alcohol derivatives, enabling pH-dependent solubility .
Biological Activity
The compound (1-(4-fluorobenzyl)-1H-imidazol-4-yl)methanol is a member of the imidazole family, characterized by its unique structural features that include a fluorobenzyl substituent and a hydroxymethyl group. This compound has garnered attention for its potential biological activities, particularly in the realms of anticancer, antimicrobial, and neuroprotective effects. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of (1-(4-fluorobenzyl)-1H-imidazol-4-yl)methanol can be represented as follows:
This structure includes:
- Imidazole Ring : A five-membered aromatic ring containing two nitrogen atoms, which is often associated with various biological activities.
- Fluorobenzyl Group : The presence of fluorine enhances lipophilicity and may influence interactions with biological targets.
- Hydroxymethyl Group : This functional group may contribute to the compound's reactivity and biological activity.
Anticancer Properties
Research indicates that compounds with imidazole structures often exhibit anticancer properties. The predicted activity of (1-(4-fluorobenzyl)-1H-imidazol-4-yl)methanol suggests potential inhibition of tumor cell proliferation. Computational studies using tools like PASS (Prediction of Activity Spectra for Substances) have indicated that this compound may interact with cancer-related pathways, similar to known anticancer agents .
Antimicrobial Activity
The nitrogen-containing heterocyclic structure of imidazoles is frequently linked to antimicrobial properties. Preliminary studies suggest that (1-(4-fluorobenzyl)-1H-imidazol-4-yl)methanol may demonstrate activity against various microbial strains, although specific efficacy data remains limited .
Neuroprotective Effects
The piperidine-like structure often associated with neuroactive compounds suggests that (1-(4-fluorobenzyl)-1H-imidazol-4-yl)methanol could have neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases, where modulation of neurotransmitter systems is crucial .
Synthesis Methods
The synthesis of (1-(4-fluorobenzyl)-1H-imidazol-4-yl)methanol can be achieved through various methods:
- Refluxing 4-fluorobenzaldehyde with imidazole in methanol .
- Using coupling reactions involving appropriate precursors .
- Employing microwave-assisted synthesis for efficiency .
These methods allow for modifications that could enhance the biological activity of the compound .
Case Study 1: Anticancer Activity
A study investigating the anticancer potential of imidazole derivatives found that compounds similar to (1-(4-fluorobenzyl)-1H-imidazol-4-yl)methanol exhibited significant inhibition of cancer cell lines in vitro. The mechanism was suggested to involve apoptosis induction and cell cycle arrest at specific phases .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of imidazole derivatives reported that compounds with similar structures effectively inhibited the growth of Aspergillus fumigatus. This highlights the potential application of (1-(4-fluorobenzyl)-1H-imidazol-4-yl)methanol in treating fungal infections .
Data Table: Comparative Biological Activities
| Compound Name | Structure Features | Anticancer Activity | Antimicrobial Activity | Neuroprotective Effects |
|---|---|---|---|---|
| (1-(4-fluorobenzyl)-1H-imidazol-4-yl)methanol | Imidazole ring, hydroxymethyl group | Moderate | Potential | Suggested |
| 2-(4-fluorophenyl)-1H-benzo[d]imidazole | Benzimidazole scaffold | High | Moderate | Not specified |
| 3-[4-(1H-Imidazol-1-yl)phenyl]prop-2-en-1-one | Chalcone derivative | Low | High against fungi | Not specified |
Q & A
Q. How to address discrepancies in reported synthetic yields of (1-(4-fluorobenzyl)-1H-imidazol-4-yl)methanol?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
